molecular formula C16H12N2O2S B1266872 2-(Phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile CAS No. 1035-19-4

2-(Phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile

Cat. No. B1266872
CAS RN: 1035-19-4
M. Wt: 296.3 g/mol
InChI Key: ZVRQOAPRTHETGA-UHFFFAOYSA-N
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Description

The compound “2-(Phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile” is a complex organic molecule. It contains a phenylsulfonyl group (Ph-SO2-), a dihydroisoquinoline group, and a carbonitrile group (-C≡N). The phenylsulfonyl group is a common functional group in organic chemistry, often involved in oxidation reactions . The dihydroisoquinoline is a type of nitrogen-containing cyclic compound, and the carbonitrile group is a functional group consisting of a carbon triple-bonded to a nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. Techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry methods are typically used to analyze molecular structures .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the phenylsulfonyl group is known to participate in oxidation reactions . The carbonitrile group might undergo reactions like nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors like its molecular structure, polarity, and functional groups. These properties could include things like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Derivative Formation

2-(Phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile is a significant compound in the field of organic synthesis. It acts as a precursor for various derivatives with potential applications. For instance, Elkholy and Morsy (2006) described the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its reactivity towards different reagents, highlighting its versatility in forming diverse derivatives (Y. M. Elkholy & M. A. Morsy, 2006).

Insecticidal Properties

Research has also explored the insecticidal applications of isoquinoline derivatives. Bakhite et al. (2022) synthesized new isoquinoline derivatives and evaluated their toxicological effects against Aphis gossypii, demonstrating the potential of such compounds in pest control (E. A. Bakhite et al., 2022).

Antifungal Applications

The antifungal properties of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues have been a subject of interest. Gholap et al. (2007) synthesized a series of these compounds and evaluated their antifungal activity, suggesting potential applications in combating fungal infections (A. R. Gholap et al., 2007).

Corrosion Inhibition

Another application area is corrosion inhibition. Singh, Srivastava, and Quraishi (2016) investigated quinoline derivatives as green corrosion inhibitors for mild steel in acidic medium, indicating the utility of these compounds in industrial applications to protect metals against corrosion (Priyanka Singh, V. Srivastava & M. Quraishi, 2016).

properties

IUPAC Name

2-(benzenesulfonyl)-1H-isoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c17-12-16-15-9-5-4-6-13(15)10-11-18(16)21(19,20)14-7-2-1-3-8-14/h1-11,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRQOAPRTHETGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C3C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292649
Record name 2-(phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile

CAS RN

1035-19-4
Record name NSC84399
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84399
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CYANO-1,2-DIHYDRO-2-(PHENYLSULFONYL)ISOQUINOLINE
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DR St. Laurent, MH Serrano-Wu… - Journal of Medicinal …, 2014 - ACS Publications
A series of symmetrical E-stilbene prolinamides that originated from the library-synthesized lead 3 was studied with respect to HCV genotype 1a (G-1a) and genotype 1b (G-1b) replicon …
Number of citations: 33 pubs.acs.org

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